molecular formula C18H26O4 B14280101 4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one CAS No. 141342-37-2

4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one

Cat. No.: B14280101
CAS No.: 141342-37-2
M. Wt: 306.4 g/mol
InChI Key: KOQTUPZEOALZMZ-UHFFFAOYSA-N
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Description

4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring. The phenyl and butanone groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The phenyl and butanone groups may interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one is unique due to its combination of a dioxolane ring, phenyl group, and butanone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

141342-37-2

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

4-[4-[5-(1,3-dioxolan-2-yl)pentoxy]phenyl]butan-2-one

InChI

InChI=1S/C18H26O4/c1-15(19)6-7-16-8-10-17(11-9-16)20-12-4-2-3-5-18-21-13-14-22-18/h8-11,18H,2-7,12-14H2,1H3

InChI Key

KOQTUPZEOALZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCCCCC2OCCO2

Origin of Product

United States

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